5-Nitrofurfuryl acetate
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Overview
Description
5-Nitrofurfuryl acetate is an organic compound with the molecular formula C7H7NO5. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitrofurfuryl acetate can be synthesized through the nitration of furfuryl acetate. One common method involves the reaction of furfuryl acetate with nitric acid in the presence of acetic anhydride. The reaction is typically carried out at room temperature for about one hour. The reaction mixture is then poured into ice water, and the pH is adjusted to 6-7 using a sodium hydroxide solution. The product is extracted using dichloromethane and dried over anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitrofurfuryl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 5-aminofurfuryl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
5-Aminofurfuryl acetate: Formed through the reduction of the nitro group.
Various substituted furfuryl acetates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Nitrofurfuryl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating bacterial infections and as an antiprotozoal agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Nitrofurfuryl acetate involves the reduction of the nitro group to reactive intermediates within bacterial cells. These intermediates interact with ribosomal proteins, DNA, and other macromolecules, disrupting essential cellular processes. The compound also affects pyruvate metabolism, further inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.
Nifuroxazide: Used to treat intestinal infections.
Furazolidine: An antiprotozoal and antibacterial agent.
Uniqueness
5-Nitrofurfuryl acetate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit strong antibacterial properties
Properties
CAS No. |
5407-68-1 |
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Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl acetate |
InChI |
InChI=1S/C7H7NO5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3 |
InChI Key |
PCMLAOQXILPCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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